BENGHE Methodological & Application

Check Availability & Pricing

Application of ATP-Red 1 in 3D Cell Culture and
Spheroids

Author: BenchChem Technical Support Team. Date: December 2025
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Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly
utilized in drug discovery and cancer research as they more accurately recapitulate the
complex cellular interactions and microenvironment of in vivo tissues compared to traditional
2D monolayers.[1] A critical parameter for assessing cell viability, proliferation, and response to
therapeutic agents in these models is the intracellular concentration of adenosine triphosphate
(ATP), the primary energy currency of the cell.[2][3] ATP-Red 1 is a fluorescent probe that
selectively and rapidly responds to intracellular ATP concentrations, offering a valuable tool for
monitoring cellular metabolic activity in living cells.[4] This document provides detailed
application notes and protocols for the use of ATP-Red 1 in 3D cell culture and spheroids.

ATP-Red 1 is a membrane-permeable, multisite-binding switchable fluorescent probe. Its
mechanism involves a conformational change upon binding to ATP, which breaks the covalent
bonds between boron and ribose, leading to a ring-opening process and a significant increase
in fluorescence intensity. This probe primarily localizes to the mitochondria, the main site of
ATP production, and exhibits high selectivity for ATP over other nucleotides and cellular
components.

Data Presentation

Table 1: Properties and Performance of ATP-Red 1
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Property Value Reference
Excitation Wavelength (max) 510 nm /570 nm

Emission Wavelength (max) 590 nm /585 nm

Solvent for Stock Solution DMSO

Recommended Stock

) 10 mM
Concentration
Recommended Working
) 1-10 uM
Concentration
Fluorescence Increase with 5
5.6-fold
mM ATP
Fluorescence Increase with 10
18.1-fold
mM ATP
Time to Response Within 20 seconds
Cellular Localization Mitochondria

Note: The quantitative data on fluorescence increase is based on in vitro buffer solutions and
may vary in cellular and 3D culture environments.

Experimental Protocols
l. Spheroid Formation

A variety of methods can be employed for the generation of spheroids, including the use of
non-adherent plates, hanging drop cultures, or microfluidic devices. The choice of method will
depend on the cell type, experimental goals, and available resources. Below is a general
protocol for spheroid formation using non-adherent U-bottom plates.

Materials:
o Appropriate cell culture medium

o Sterile PBS
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e Trypsin-EDTA

¢ Non-adherent U-bottom 96-well plates

» Single-cell suspension of desired cell line
Protocol:

e Harvest cells from a 2D culture when they are in a logarithmic growth phase, ensuring a
healthy, single-cell suspension. For clumpy cell lines, passing the suspension through a 40
pum cell strainer is recommended.

o Perform a cell count to determine the cell concentration.

o Prepare a dilution of the cell suspension in the appropriate culture medium to achieve the
desired seeding density. The optimal seeding density to form spheroids of a suitable size
needs to be determined empirically for each cell line but typically ranges from 1,000 to
10,000 cells per well.

o Dispense 100-200 pL of the cell suspension into each well of the non-adherent U-bottom 96-

well plate.

o Centrifuge the plate at a low speed (e.g., 250 x g) for 2 minutes to facilitate cell aggregation
at the bottom of the well.

 Incubate the plate in a humidified incubator at 37°C with 5% CO2.

o Spheroid formation typically occurs within 24-72 hours. Monitor the formation and growth of
spheroids daily using an inverted microscope.

Il. ATP-Red 1 Staining of 3D Spheroids

This protocol is adapted from 2D cell staining procedures for use with 3D spheroids.
Optimization of incubation times and concentrations may be necessary depending on the
spheroid size, density, and cell type.

Materials:
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ATP-Red 1 probe

DMSO for stock solution preparation

Serum-free cell culture medium or PBS for working solution

Spheroids cultured in 96-well plates

Imaging-compatible plates (if the culture plate is not suitable for microscopy)
Protocol:

o Preparation of ATP-Red 1 Stock Solution:

o Briefly centrifuge the vial of ATP-Red 1 to collect the solid at the bottom.

o Prepare a 10 mM stock solution by dissolving the ATP-Red 1 in high-quality, anhydrous
DMSO.

o Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid
repeated freeze-thaw cycles.

e Preparation of ATP-Red 1 Working Solution:
o On the day of the experiment, thaw an aliquot of the ATP-Red 1 stock solution.

o Dilute the stock solution to a final working concentration of 1-10 uM in serum-free cell
culture medium or PBS. The optimal concentration should be determined empirically.
Prepare this solution fresh and protect it from light.

e Staining of Spheroids:

o For spheroids cultured in 96-well plates, carefully remove approximately half of the culture
medium from each well without disturbing the spheroids.

o Add an equal volume of the ATP-Red 1 working solution to each well, resulting in the
desired final concentration.
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o Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary and
should be determined based on spheroid size and density to allow for probe penetration.

o (Optional) After incubation, carefully remove the staining solution and wash the spheroids
with pre-warmed PBS or culture medium. This can help to reduce background

fluorescence.
e Imaging and Analysis:

o Image the spheroids using a fluorescence microscope, confocal microscope, or high-

content imaging system.

o Use an excitation wavelength of approximately 510 nm and collect the emission at around
590 nm.

o Acquire images from different focal planes (z-stacks) to analyze the fluorescence signal

throughout the spheroid.

o Analyze the fluorescence intensity to determine the relative intracellular ATP levels.

Mandatory Visualizations
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Caption: Experimental workflow for ATP-Red 1 staining in 3D spheroids.
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Caption: Simplified pathway of drug-induced ATP depletion detected by ATP-Red 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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